Benzomorphan LP1 Exhibits 35-Fold Selectivity for μ over δ Receptors and >130-Fold over κ Receptors
The benzomorphan derivative LP1 (compound 12) displays exceptional μ-opioid receptor (MOR) affinity (Ki = 0.83 nM) with high selectivity over δ-opioid receptor (DOR, Ki = 29 nM) and κ-opioid receptor (KOR, Ki = 110 nM) [1]. The selectivity ratios (DOR/MOR = 35.1; KOR/MOR = 132.5) are significantly higher than those typically observed with morphinan-based opioids like morphine, which exhibit less receptor discrimination [1]. This selectivity profile is directly attributable to the benzomorphan scaffold combined with a specific N-propanamide substituent [1].
| Evidence Dimension | μ/δ/κ opioid receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | LP1 (benzomorphan): Ki(MOR)=0.83 nM, Ki(DOR)=29 nM, Ki(KOR)=110 nM; DOR/MOR selectivity ratio=35.1; KOR/MOR selectivity ratio=132.5 |
| Comparator Or Baseline | Morphine (morphinan): exhibits less receptor discrimination with known MOR and DOR agonism; exact Ki values vary by assay but generally show lower selectivity |
| Quantified Difference | LP1 demonstrates >35-fold selectivity for MOR over DOR and >130-fold over KOR |
| Conditions | Competition binding assays in HEK293 cells stably expressing MOR, DOR, or KOR; adenylyl cyclase assay |
Why This Matters
High MOR selectivity is a desirable attribute for analgesics to minimize off-target effects, making LP1 a more attractive lead compound for procurement in analgesic R&D compared to less selective morphinans.
- [1] Pasquinucci L, et al. Evaluation of N-substitution in 6,7-benzomorphan compounds. Bioorg Med Chem. 2010;18(14):4975-4982. PMID: 20599386. View Source
